molecular formula C13H19NO3 B15090833 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

Katalognummer: B15090833
Molekulargewicht: 237.29 g/mol
InChI-Schlüssel: UZCZTHGPUQVKFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethyl(2-methoxyethyl)amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid typically involves the reaction of benzoic acid with ethyl(2-methoxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoic acid, ethyl(2-methoxyethyl)amine, and a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes the following steps:

  • Mixing of reactants in a reactor.
  • Heating the mixture to the desired temperature.
  • Monitoring the reaction progress using analytical techniques.
  • Purification of the product through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer and metabolic disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or modulation of signaling pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Aminomethyl)benzoic acid:

    2-Amino-4-methylbenzoic acid: This compound is used in the synthesis of various organic molecules.

    Methyl 4-aminobenzoate: Known for its use in the synthesis of esters and other derivatives.

Uniqueness

4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HDACs and potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Eigenschaften

Molekularformel

C13H19NO3

Molekulargewicht

237.29 g/mol

IUPAC-Name

4-[[ethyl(2-methoxyethyl)amino]methyl]benzoic acid

InChI

InChI=1S/C13H19NO3/c1-3-14(8-9-17-2)10-11-4-6-12(7-5-11)13(15)16/h4-7H,3,8-10H2,1-2H3,(H,15,16)

InChI-Schlüssel

UZCZTHGPUQVKFZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCOC)CC1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.